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Compound of Interest

Compound Name: Ethanol, 2-(diallylamino)-

CAS No.: 17719-79-8

Cat. No.: B104756

Get Quote

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-

(diallylamino)ethanol, a molecule of interest in various research and development sectors. As a

tertiary amino alcohol, its unique structural features—a hydroxyl group, a tertiary amine, and

terminal alkene functionalities—give rise to a distinct spectroscopic fingerprint. This document

is intended for researchers, scientists, and drug development professionals, offering a

comprehensive, data-driven comparison to aid in its identification and quality control. We will

explore the expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C

NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS),

comparing these features to a simpler, well-characterized analogue, 2-(diethylamino)ethanol, to

highlight the specific contributions of the diallyl groups.

The structural formula of 2-(diallylamino)ethanol is C₈H₁₅NO, with a molecular weight of 141.21

g/mol .[1] Its IUPAC name is 2-[bis(prop-2-enyl)amino]ethanol.[1] The robust characterization of

this molecule is paramount for its application, ensuring purity, confirming identity, and

elucidating its structure.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. The number of

signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values are all

key pieces of the structural puzzle.

Predicted ¹H NMR Data Comparison
The following table outlines the predicted ¹H NMR spectral data for 2-(diallylamino)ethanol and

compares it with experimental data for 2-(diethylamino)ethanol to illustrate the impact of the

allyl groups.
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Functional Group

2-

(diallylamino)ethanol

(Predicted)

2-

(diethylamino)ethano

l (Reference)

Rationale for

Prediction

-CH₂- (allyl) δ 3.2-3.4 ppm (d) N/A

Protons on the carbon

adjacent to the

nitrogen are

deshielded. The

coupling to the

adjacent vinyl proton

results in a doublet.

-CH= (allyl) δ 5.7-5.9 ppm (m) N/A

The vinyl proton on

the internal carbon of

the allyl group is

significantly

deshielded and will

appear as a complex

multiplet due to

coupling with both the

terminal vinyl protons

and the allylic protons.

=CH₂ (allyl) δ 5.1-5.3 ppm (m) N/A

The terminal vinyl

protons are also in the

alkene region and will

show complex splitting

from coupling to each

other (geminal

coupling) and the

other vinyl proton

(vicinal coupling).

-N-CH₂-CH₂-OH δ 2.6-2.8 ppm (t) δ ~2.5 ppm (t) These protons are

adjacent to the

nitrogen, causing a

downfield shift. They

will appear as a triplet

due to coupling with
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the protons on the

carbon bearing the

hydroxyl group.

-CH₂-OH δ 3.6-3.8 ppm (t) δ ~3.6 ppm (t)

The protons on the

carbon attached to the

electronegative

oxygen atom are

deshielded and shifted

downfield. They will

appear as a triplet

from coupling to the

adjacent methylene

protons.

-OH δ 2.0-4.0 ppm (br s) δ ~3.7 ppm (s)

The chemical shift of

the hydroxyl proton is

highly variable and

depends on

concentration, solvent,

and temperature. It

often appears as a

broad singlet and can

be exchanged with

D₂O.[2][3]

Experimental Protocol for ¹H NMR Spectroscopy
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is

crucial as it is a common solvent for organic molecules and its deuterium signal does not

interfere with the proton spectrum. Tetramethylsilane (TMS) is used as an internal standard

because its protons are highly shielded, appearing at 0 ppm, which does not typically overlap

with signals from the analyte.

Sample Preparation: Dissolve 5-10 mg of 2-(diallylamino)ethanol in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in an NMR

tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum at a frequency of 400 MHz or higher for

better resolution. A sufficient number of scans should be averaged to achieve a good signal-

to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Reference the spectrum to the TMS signal at 0.00

ppm.

D₂O Shake (Optional): To confirm the identity of the -OH peak, add a drop of deuterium

oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will

disappear or significantly diminish due to proton-deuterium exchange.[3]

Workflow for ¹H NMR Analysis```dot
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Caption: Workflow for ¹³C NMR analysis of 2-(diallylamino)ethanol.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations such as

stretching and bending.

Predicted FT-IR Data Comparison
The table below summarizes the expected characteristic IR absorption bands for 2-

(diallylamino)ethanol and compares them to those of 2-(diethylamino)ethanol.

Vibrational Mode

2-

(diallylamino)ethanol

(Predicted)

2-

(diethylamino)ethano

l (Reference)

Rationale for

Prediction

O-H stretch
3500-3200 cm⁻¹

(broad, strong)

3500-3200 cm⁻¹

(broad, strong)

Characteristic of

hydrogen-bonded

hydroxyl groups in

alcohols. [4]

C-H stretch (sp³)
3000-2850 cm⁻¹

(medium)

3000-2850 cm⁻¹

(medium)

Typical for C-H bonds

in alkane-like

structures. [5]

C-H stretch (sp²)
3100-3000 cm⁻¹

(medium)
N/A

Characteristic of C-H

bonds in alkenes. [4]

C=C stretch
1680-1640 cm⁻¹

(medium)
N/A

Indicates the

presence of a carbon-

carbon double bond.

[4]

C-O stretch
1260-1050 cm⁻¹

(strong)

1260-1050 cm⁻¹

(strong)

Characteristic of the

carbon-oxygen single

bond in alcohols. [4]

C-N stretch
1250-1020 cm⁻¹

(medium)

1250-1020 cm⁻¹

(medium)

Indicates the

presence of the

carbon-nitrogen bond

of the amine.
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Experimental Protocol for FT-IR Spectroscopy
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) method is

often preferred for liquid samples as it requires minimal sample preparation and is easy to

clean. A background scan is essential to subtract the absorbance of atmospheric CO₂ and

water vapor, as well as the instrument's own optical components.

Instrument Setup: Ensure the FT-IR spectrometer is powered on and has been allowed to

stabilize.

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and

acquire a background spectrum.

Sample Application: Place a small drop of neat 2-(diallylamino)ethanol directly onto the ATR

crystal.

Data Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum. Label the

significant peaks.

Workflow for FT-IR Analysis
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Caption: Workflow for FT-IR analysis of 2-(diallylamino)ethanol.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates them based

on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the

structure of the molecule through its fragmentation pattern.
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Predicted Mass Spectrometry Data
For 2-(diallylamino)ethanol (MW = 141.21), the molecular ion peak [M]⁺ should be observed at

m/z = 141. Aliphatic amines and alcohols undergo characteristic fragmentation patterns. [6]

Ion m/z (Predicted)
Fragmentation

Pathway
Rationale

[M]⁺ 141 Molecular Ion
The intact molecule
with one electron
removed.

[M-H]⁺ 140 Loss of H radical

Common

fragmentation for

alcohols.

[M-CH₂OH]⁺ 110 Alpha-cleavage

Cleavage of the C-C

bond adjacent to the

nitrogen, leading to a

stable, resonance-

stabilized iminium ion.

This is often the base

peak for amino

alcohols.

[M-C₃H₅]⁺ 100 Loss of allyl radical

Cleavage of one of

the allyl groups from

the nitrogen.

[M-H₂O]⁺ 123 Dehydration

Loss of a water

molecule, a common

fragmentation for

alcohols. [6]

| [C₃H₅]⁺ | 41 | Allyl cation | A stable carbocation that is a common fragment when allyl groups

are present. |
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Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization

technique suitable for polar molecules like amino alcohols, often preserving the molecular ion.

Electron Impact (EI) is a higher-energy technique that causes more extensive fragmentation,

providing detailed structural information.

Sample Preparation: Prepare a dilute solution of 2-(diallylamino)ethanol in a suitable volatile

solvent such as methanol or acetonitrile.

Instrument Setup: Calibrate the mass spectrometer using a known standard.

Data Acquisition: Introduce the sample into the mass spectrometer.

For ESI: Infuse the sample solution at a low flow rate into the ESI source. Acquire the

mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

For EI (with GC-MS): Inject the sample onto a GC column to separate it from any

impurities. The eluent is then introduced into the EI source.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Mass Spectrometry Analysis

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Analysis

Prepare Dilute Solution
(e.g., in Methanol)

Introduce into MS
(e.g., ESI or GC-EI)

Acquire Mass Spectrum

Identify Molecular Ion Peak

Analyze Fragmentation Pattern

Correlate with Structure

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry analysis of 2-(diallylamino)ethanol.

Conclusion
The comprehensive spectroscopic characterization of 2-(diallylamino)ethanol by ¹H NMR, ¹³C

NMR, FT-IR, and Mass Spectrometry provides a self-validating system for its unequivocal

identification. The predicted data, based on fundamental spectroscopic principles and
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comparison with analogous structures, offers a robust framework for researchers. The ¹H and

¹³C NMR spectra are expected to clearly show the signals for the diallyl and ethanol moieties.

The FT-IR spectrum will confirm the presence of hydroxyl, alkene, and amine functional groups.

Finally, mass spectrometry will confirm the molecular weight and provide key structural

information through its characteristic fragmentation pattern, notably the alpha-cleavage leading

to an m/z of 110. This multi-technique approach ensures the highest level of confidence in the

structural elucidation of 2-(diallylamino)ethanol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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